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Introduction
The correct folding of recombinant proteins is a critical bottleneck in the production of

biologically active therapeutics and research reagents. Misfolding often leads to the formation

of insoluble aggregates known as inclusion bodies, necessitating a refolding step to recover the

functional protein. For proteins containing disulfide bonds, this process is further complicated

by the need to facilitate correct disulfide pairing. Mesna (2-mercaptoethanesulfonic acid), a

small thiol compound, has emerged as a valuable tool in protein refolding, primarily due to its

utility in redox buffer systems that promote efficient disulfide bond formation and its potential

role as a chemical chaperone in preventing protein aggregation.

These application notes provide a comprehensive overview and detailed protocols for the use

of Mesna in both in-solution and on-column protein refolding and purification.

Mechanism of Action
Mesna's primary role in protein refolding is as a component of a redox buffer system, typically

in combination with its oxidized form, diMesna (2,2'-dithiobis(ethanesulfonate)). This

Mesna/diMesna redox couple facilitates the correct formation of disulfide bonds through a

series of thiol-disulfide exchange reactions. The ratio of reduced Mesna to oxidized diMesna

establishes a specific redox potential that allows for the shuffling of disulfide bonds, enabling
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the protein to explore different conformational states and ultimately arrive at its native, most

stable structure.[1]

Beyond its role in disulfide bond formation, Mesna may also act as a chemical chaperone.

Chemical chaperones are small molecules that can help prevent protein aggregation by non-

specifically stabilizing folding intermediates and reducing non-productive intermolecular

interactions.[2][3] While the precise mechanism of Mesna as a chemical chaperone is not as

well-characterized as its redox activity, its hydrophilic nature and thiol group may contribute to

this effect by interacting with exposed hydrophobic patches on unfolded or partially folded

proteins, thereby increasing their solubility and preventing aggregation.[2][3][4]

Advantages of Using a Mesna/diMesna Redox
Buffer
The Mesna/diMesna redox couple offers several advantages over the more traditional

glutathione (GSH/GSSG) system:

Comparable Refolding Efficiency: Studies have shown that the Mesna/diMesna redox buffer

can achieve refolding efficiencies comparable to that of the GSH/GSSG system for certain

proteins.[1]

Compatibility with Thioester Chemistry: For applications involving native chemical ligation

(NCL), where a C-terminal thioester is required, the Mesna/diMesna system is particularly

advantageous. Unlike glutathione, Mesna does not lead to significant transthioesterification

and subsequent hydrolysis of a C-terminal Mesna-thioester, thus preserving this reactive

handle for downstream conjugation.[1]

Simultaneous On-Column Refolding and Cleavage: The Mesna/diMesna redox couple is

compatible with intein-based purification systems, allowing for simultaneous on-column

refolding and cleavage of the target protein from the affinity tag. This one-step process can

significantly streamline the purification workflow.[1]

Data Presentation: Quantitative Comparison of
Refolding Yields
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The following table summarizes the refolding efficiency of Ribonuclease A (RNase A) using

different redox buffer systems, as determined by enzymatic activity assays.

Protein
Refolding
Method

Redox
System

Reduced:
Oxidized
Ratio

Refolding
Buffer
Composit
ion

Refolding
Yield
(Relative
Activity)

Referenc
e

RNase A
In-solution

(Dilution)

GSH/GSS

G

3 mM : 1

mM

100 mM

Tris-HCl,

100 mM

NaCl, pH

8.0

~100% [1]

RNase A
In-solution

(Dilution)

Mesna/diM

esna

3 mM : 1

mM

100 mM

Tris-HCl,

100 mM

NaCl, pH

8.0

~100% [1]

RNase A On-column
Mesna/diM

esna

30 mM : 10

mM

50 mM

MOPS, 0.5

M NaCl,

0.1 mM

EDTA, pH

6.0

High

(Specific

activity

comparabl

e to native)

[1]

Experimental Protocols
Protocol 1: In-Solution Refolding of a Disulfide-Bonded
Protein by Dilution
This protocol is a general guideline for the refolding of a denatured and reduced protein using a

Mesna/diMesna redox buffer. Optimization of protein concentration, buffer composition, and

incubation time may be required for different proteins.

Materials:
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Denatured and reduced protein in a suitable buffer (e.g., 6 M Guanidine HCl or 8 M Urea,

with a reducing agent like DTT or TCEP)

Refolding Buffer: 100 mM Tris-HCl, 100 mM NaCl, pH 8.0

Mesna (sodium 2-mercaptoethanesulfonate)

diMesna (2,2'-dithiobis(ethanesulfonate)) - Can be synthesized from Mesna

Stir plate and stir bar

Dialysis tubing (appropriate molecular weight cut-off) or centrifugal concentrators

Procedure:

Prepare the Refolding Buffer: Prepare the refolding buffer and chill to the desired refolding

temperature (typically 4-20°C).

Add Redox Couple: Just before use, add Mesna and diMesna to the refolding buffer to final

concentrations of 3 mM and 1 mM, respectively. This 3:1 ratio is a good starting point.

Dilution: Slowly add the denatured protein solution to the rapidly stirring refolding buffer. A

dilution factor of 50-100 fold is common to reduce the denaturant concentration and minimize

protein aggregation. The final protein concentration in the refolding buffer should typically be

in the range of 10-100 µg/mL.

Incubation: Allow the refolding reaction to proceed with gentle stirring for 12-24 hours at the

chosen temperature.

Concentration and Buffer Exchange: After incubation, concentrate the refolded protein and

exchange it into a suitable storage buffer using dialysis or centrifugal concentrators.

Analysis: Analyze the refolded protein for solubility, aggregation state (e.g., by size-exclusion

chromatography), and biological activity.

Protocol 2: Simultaneous On-Column Refolding and
Purification
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This protocol describes the refolding and purification of a protein expressed with a C-terminal

intein-chitin binding domain (CBD) tag, utilizing a Mesna/diMesna redox couple for on-column

refolding and intein-mediated cleavage.[1]

Materials:

Clarified cell lysate containing the intein-CBD fusion protein

Chitin affinity column

Column Buffer: 50 mM MOPS, 0.5 M NaCl, 0.1 mM EDTA, pH 7.0

Refolding/Cleavage Buffer: 50 mM MOPS, 0.5 M NaCl, 0.1 mM EDTA, 30 mM Mesna, 10

mM diMesna, pH 6.0

Elution Buffer: 50 mM MOPS, 0.5 M NaCl, 0.1 mM EDTA, pH 6.0

Procedure:

Column Equilibration: Equilibrate the chitin column with 10 column volumes of Column

Buffer.

Load Lysate: Load the clarified cell lysate onto the equilibrated column.

Wash: Wash the column with 10 column volumes of Column Buffer to remove unbound

proteins.

On-Column Refolding and Cleavage:

Quickly flush the column with 2.5 column volumes of Refolding/Cleavage Buffer.

Incubate the column at room temperature for 48-72 hours to allow for simultaneous

refolding and intein-mediated cleavage.

Elution: Elute the refolded, cleaved protein from the column with 10 column volumes of

Elution Buffer.
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Analysis: Analyze the eluted protein for purity (SDS-PAGE), concentration, and biological

activity.

Visualizations
Signaling Pathway of Mesna/diMesna in Disulfide Bond
Formation

Unfolded Protein
(Reduced Cysteines)

Folding Intermediate
(Mixed Disulfides)

Oxidation by diMesna

Disulfide Shuffling
(Mesna-mediated)

Native Protein
(Correct Disulfide Bonds)

Isomerization

Mesna (R-SH)

diMesna (R-S-S-R)
Oxidation

Reduction

Click to download full resolution via product page

Caption: Thiol-disulfide exchange reactions mediated by the Mesna/diMesna redox couple.

Experimental Workflow for In-Solution Protein Refolding
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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